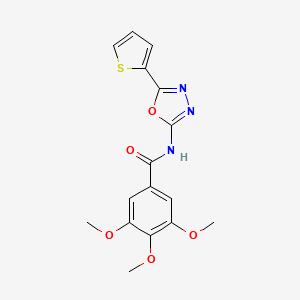

![molecular formula C17H14BrN5O3S B2605815 3-(2-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179474-35-1](/img/structure/B2605815.png)

3-(2-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

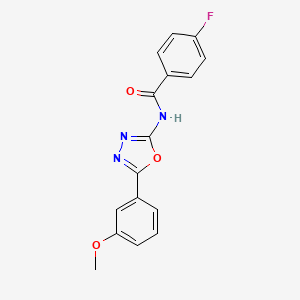

The compound “3-(2-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . It is a pale yellow powder .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with various reagents . The reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 h afforded a low yield (30%) of N, N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenoxy)-acetamide) (8a) .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the general structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . The compound contains a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine core, with a methoxyphenyl group at the 3-position and a nitrophenyl group at the 6-position .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . The compound may participate in reactions typical of triazoles and thiadiazines, such as nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The compound is a pale yellow powder . Its IR spectrum, 1H NMR spectrum, and 13C NMR spectrum have been reported .Applications De Recherche Scientifique

Antitumor Activity

The antitumor properties of derivatives of 3-(2-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine have been extensively studied. Research conducted by Yanchenko et al. (2020) synthesized a series of these derivatives and evaluated their antineoplastic activity against a wide range of cancer cell lines including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. This study found that certain derivatives exhibit significant antitumor activity, making them promising candidates for the development of new anticancer agents (Yanchenko, Fedchenkova, & Demchenko, 2020).

Antimicrobial Activity

The antimicrobial properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been the focus of several studies. For instance, Badr and Barwa (2011) synthesized new series of these compounds, showing notable antibacterial activity against Staphylococcus aureus. Additionally, their cytotoxicity against human cancer cell lines, including Hep-G2, was evaluated, revealing compounds with significant cytotoxic effects (Badr & Barwa, 2011).

Analgesic and Anti-inflammatory Activities

Kaynak et al. (2010) conducted a joint theoretical and experimental study on two novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives, demonstrating their analgesic and anti-inflammatory activities. The study characterized these compounds using various spectroscopic techniques and confirmed their structures through X-ray crystallography, providing a basis for understanding their biological activities (Kaynak, Aytaç, & Tozkoparan, 2010).

Synthesis and Structural Characterization

Efficient synthesis and structural characterization of triazolo[3,4-b][1,3,4]thiadiazine derivatives have been pivotal in exploring their scientific applications. Kulikov et al. (2018) developed a highly effective method for preparing these compounds, which could facilitate further biological studies and potential applications in drug development (Kulikov, Epishina, Fershtat, & Makhova, 2018).

Propriétés

IUPAC Name |

3-(2-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O3S.BrH/c1-25-15-5-3-2-4-13(15)16-18-19-17-21(16)20-14(10-26-17)11-6-8-12(9-7-11)22(23)24;/h2-9H,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGRMTOEGAOHBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)[N+](=O)[O-].Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

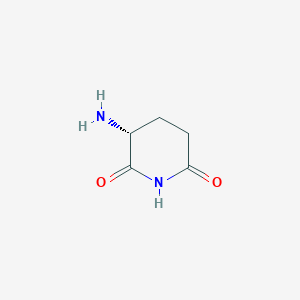

![2-Cyclopropyl-5-((4-methoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2605734.png)

![2-{[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]sulfanyl}propanoic acid](/img/structure/B2605742.png)

![2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide](/img/structure/B2605743.png)

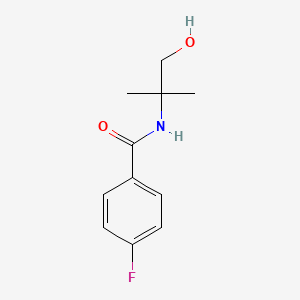

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2605745.png)

![4-methyl-N-[2-(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2605748.png)

![(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanamine](/img/structure/B2605751.png)